molecular formula C4H8FN B578783 3-Fluorocyclobutanamine CAS No. 1234616-60-4

3-Fluorocyclobutanamine

Cat. No. B578783
CAS RN: 1234616-60-4
M. Wt: 89.113
InChI Key: APCSZMINSACNSQ-UHFFFAOYSA-N
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Description

3-Fluorocyclobutanamine is a chemical compound with the molecular formula C4H8FN . It is a solid substance under normal conditions .


Molecular Structure Analysis

The molecular structure of 3-Fluorocyclobutanamine consists of a cyclobutane ring with a fluorine atom and an amine group attached . The InChI code for this compound is 1S/C4H8FN.ClH/c5-3-1-4(6)2-3;/h3-4H,1-2,6H2;1H .


Physical And Chemical Properties Analysis

3-Fluorocyclobutanamine is a solid substance . It has a molecular weight of 125.57 . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

  • Prostate Carcinoma Detection : Anti-3-18F-FACBC PET/CT has been shown to be more sensitive than (111)In-capromab pendetide SPECT/CT in detecting recurrent prostate carcinoma and is highly accurate in differentiating prostatic from extraprostatic disease (Schuster et al., 2011).

  • Reproducibility in Prostate Carcinoma : The reproducibility of anti-3-18F-FACBC uptake in key background structures and untreated malignant lesions in prostate carcinoma has been validated, showing stable or increased uptake over time in malignant lesions without interim therapy (Odewole et al., 2015).

  • Application in Pulmonary Lesions : Anti-3-18F-FACBC shows promise in characterizing pulmonary lesions, with malignant lesions demonstrating greater uptake than inflammatory lesions. This suggests potential utility in noninvasive imaging of lung carcinoma (Amzat et al., 2013).

  • Antiviral Activity : 3'-Fluorocarbocyclic oxetanocin A, a compound related to 3-Fluorocyclobutanamine, has shown a broad spectrum of antiviral activity, especially against human cytomegalovirus (Sato & Maruyama, 1995).

  • Breast Cancer Imaging : 18F-Fluciclovine (related to 3-Fluorocyclobutanamine) has been used in PET/CT for determining the response to neoadjuvant therapy in invasive ductal and invasive lobular breast cancers. Changes in 18F-fluciclovine avidity correlated strongly with tumor response on pathology (Ulaner et al., 2017).

  • Oropharyngeal Cancer Detection : Incidental detection of oropharyngeal squamous cell carcinoma (OPSCC) using fluciclovine PET has been reported, indicating its potential in detecting multiple types of cancer (Jethanandani et al., 2019).

Safety And Hazards

The safety information for 3-Fluorocyclobutanamine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/eye protection/face protection and rinsing cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name

3-fluorocyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FN/c5-3-1-4(6)2-3/h3-4H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCSZMINSACNSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50705432, DTXSID601297210, DTXSID101309997
Record name 3-Fluorocyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutanamine, 3-fluoro-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3-Fluorocyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorocyclobutanamine

CAS RN

1260670-33-4, 1260670-54-9, 1234616-60-4
Record name 3-Fluorocyclobutanamine, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260670334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Fluorocyclobutanamine, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260670549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Fluorocyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutanamine, 3-fluoro-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3-Fluorocyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluorocyclobutanamine, trans-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X99FNC2UU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Fluorocyclobutanamine, cis-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5P3VQT3J9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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